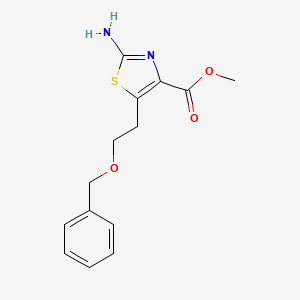

Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate

Description

Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate is a thiazole derivative characterized by a 2-amino substituent at position 2, a methyl ester at position 4, and a 2-(benzyloxy)ethyl group at position 5 of the thiazole ring.

Properties

IUPAC Name |

methyl 2-amino-5-(2-phenylmethoxyethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-18-13(17)12-11(20-14(15)16-12)7-8-19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUFTPGBHCUXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)CCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.

Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with a suitable benzyloxyethyl halide.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group in the compound can undergo oxidation reactions to form nitro or nitroso derivatives.

Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate is being investigated for its potential as a pharmacophore in drug development. Its thiazole core is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong potential for anti-tubercular drug development .

Biological Research

The compound's structural features allow it to interact with specific enzymes and receptors, leading to various biological effects. Research has focused on its ability to inhibit key biochemical pathways in microbial cells.

- Mechanism of Action : The thiazole ring facilitates interactions with molecular targets involved in microbial survival, potentially inhibiting essential functions such as fatty acid synthesis .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

- Synthesis Pathways : The compound can be synthesized through cyclization reactions involving thioamide and α-haloketone precursors. Its unique substitution pattern allows for the generation of diverse derivatives that can be tailored for specific applications .

Case Studies

- Antimicrobial Efficacy Study : A study published in PLOS ONE identified derivatives of thiazole carboxylates as promising candidates for anti-tubercular drugs. Methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited an MIC of 0.06 µg/ml against M. tuberculosis, demonstrating the effectiveness of this scaffold in drug discovery .

- Mechanistic Insights : Research involving docking studies has provided insights into how the compound interacts within the active sites of target enzymes, revealing critical interactions that inform future drug design efforts .

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The amino group and benzyloxyethyl side chain may facilitate binding to these targets, while the thiazole ring and carboxylate ester group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related thiazole-4-carboxylates, focusing on substituent variations and their implications:

Key Observations:

Halogenated analogs (e.g., 4-bromophenyl) leverage halogen bonding for target affinity, a feature absent in the target compound . Trifluoromethyl groups enhance metabolic stability due to resistance to oxidative degradation, contrasting with the hydrolytically labile benzyloxyethyl group .

Ester Group Variations: Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., Ethyl 2-amino-5-methylthiazole-4-carboxylate), affecting bioavailability .

Synthetic Considerations: The benzyloxy group in the target compound can act as a protecting group, enabling selective deprotection in multi-step syntheses . This contrasts with non-protected analogs (e.g., Ethyl 5-aminothiazole-4-carboxylate), which require milder reaction conditions .

Biological Activity

Methyl 2-amino-5-(2-(benzyloxy)ethyl)thiazole-4-carboxylate (CAS: 865776-75-6) is a synthetic compound belonging to the thiazole family, characterized by its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 292.36 g/mol. The compound features a thiazole ring, an amino group, and a benzyloxyethyl side chain, which may contribute to its biological activity.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors due to the presence of the amino group and the benzyloxyethyl side chain. These structural elements could enhance binding affinity and specificity towards molecular targets, potentially leading to various biological effects.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study showed that related thiazole compounds demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for certain enzymes. For instance, thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is critical in treating neurodegenerative diseases like Alzheimer's. The presence of the thiazole ring is often associated with enhanced AChE inhibitory activity .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiazole derivatives to evaluate their biological activities. This compound was included in the evaluation, demonstrating promising results against specific cancer cell lines.

- In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions between this compound and target enzymes, providing insights into its potential efficacy as a therapeutic agent .

- Comparative Studies : The compound was compared with similar thiazole derivatives, revealing that the benzyloxyethyl group significantly enhances its biological activity compared to compounds lacking this substituent .

Data Table: Biological Activity Overview

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How is the structural integrity of this compound validated?

Answer:

A combination of spectroscopic and crystallographic methods ensures structural confirmation:

- X-ray Diffraction (XRD) : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). This confirms stereochemistry and bond lengths .

- NMR Spectroscopy : Key peaks include:

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

- Elemental Analysis : C, H, N, S percentages must align with theoretical values (±0.4%) .

Advanced: How can computational tools predict its drug-likeness and potential off-target effects?

Answer:

- PAINS/Brenk Filters : Screen for pan-assay interference compounds (PAINS) and structural alerts using tools like SwissADME. For example, the thiazole ring may trigger false positives in redox assays, requiring experimental validation .

- ADMET Prediction : Software like Schrödinger’s QikProp estimates:

- Molecular Docking : AutoDock Vina or Glide models interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonds with the amino group and π-π stacking with the benzyloxy moiety .

Q. Table 1: Computational Predictions

| Parameter | Value/Outcome | Tool/Software |

|---|---|---|

| LogP | 2.8 | SwissADME |

| PAINS Alerts | 0 | FAF-Drugs4 |

| Top Biological Target | EGFR Kinase (docking score: -9.2) | AutoDock Vina |

Advanced: What in vitro assays are suitable for evaluating its anticancer activity?

Answer:

- Cell Viability Assays :

- Mechanistic Studies :

Q. Table 2: Example Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| HepG2 | 12.3 | Caspase-3 activation | |

| MCF-7 | 18.7 | G1 Phase Arrest |

Methodological: How to resolve contradictions in spectroscopic data during characterization?

Answer:

- Peak Splitting in NMR : If NH₂ protons show unexpected multiplicity, check for tautomerism or solvent exchange. Use DMSO-d₆ to slow exchange rates .

- Mass Spec Discrepancies : If observed [M+H]⁺ differs from theoretical, consider isotopic patterns or adduct formation (e.g., Na⁺/K⁺). Re-run with higher resolution or alternative ionization (ESI vs. EI) .

- Elemental Analysis Mismatch : Purify via recrystallization (e.g., ethanol/water) and repeat combustion analysis. Residual solvent or moisture can skew results .

Advanced: What strategies optimize its solubility and bioavailability for in vivo studies?

Answer:

- Prodrug Design : Replace the methyl ester with a phosphate or amide to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release. Characterize via DLS and TEM .

- Pharmacokinetic Profiling : Conduct rodent studies with IV/PO administration. Monitor plasma concentration via LC-MS/MS. Adjust dosing based on t₁/₂ and AUC .

Q. Table 3: Solubility Enhancement Strategies

| Method | Outcome (Solubility) | Bioavailability (%) |

|---|---|---|

| PEGylation | 1.2 mg/mL in PBS | 35 |

| Cyclodextrin Complex | 0.8 mg/mL | 28 |

Advanced: How to analyze structure-activity relationships (SAR) for thiazole derivatives?

Answer:

- Modify Substituents : Compare analogs with varying benzyloxy chain lengths or electron-withdrawing groups (e.g., -NO₂, -CF₃). Synthesize via Suzuki coupling or SNAr reactions .

- Biological Testing : Rank potency against primary targets (e.g., IC₅₀ values) and correlate with computational descriptors (e.g., Hammett σ values) .

- 3D-QSAR Models : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields. Validate with leave-one-out cross-validation (q² > 0.5) .

Basic: What safety precautions are required when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.